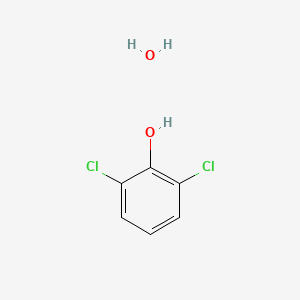
Phenol, 2,6-dichloro-, monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,6-dichloro-, monohydrate (9CI) is a chemical compound with the molecular formula C6H4Cl2O.H2O. It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2,6-dichloro-, monohydrate can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:
C6H5OH+2Cl2→C6H3Cl2OH+2HCl
The resulting 2,6-dichlorophenol is then hydrated to form the monohydrate compound.
Industrial Production Methods
In industrial settings, the production of 2,6-dichlorophenol involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The hydration step is carried out by exposing the 2,6-dichlorophenol to water vapor under controlled conditions to obtain the monohydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,6-dichloro-, monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form chlorinated cyclohexanols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorocyclohexanols.
Substitution: Formation of substituted phenols with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,6-dichloro-, monohydrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems and its potential use as a biocide.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Used in the production of pesticides, disinfectants, and other chemical products.
Wirkmechanismus
The mechanism of action of phenol, 2,6-dichloro-, monohydrate involves its interaction with cellular components. The compound can disrupt cell membranes and proteins, leading to cell death. Its chlorinated structure enhances its reactivity and ability to penetrate biological membranes. The molecular targets include enzymes and structural proteins, which are inactivated or denatured upon exposure to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound without chlorine substitutions.
2,4-Dichlorophenol: Chlorine atoms substituted at the 2 and 4 positions.
4-Chlorophenol: Single chlorine substitution at the 4 position.
Uniqueness
Phenol, 2,6-dichloro-, monohydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms at the 2 and 6 positions enhances its reactivity and antimicrobial activity compared to other chlorophenols.
Eigenschaften
CAS-Nummer |
848169-95-9 |
|---|---|
Molekularformel |
C6H6Cl2O2 |
Molekulargewicht |
181.01 g/mol |
IUPAC-Name |
2,6-dichlorophenol;hydrate |
InChI |
InChI=1S/C6H4Cl2O.H2O/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H;1H2 |
InChI-Schlüssel |
UNBGRCJPTFUYFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)O)Cl.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12106084.png)

![2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride](/img/structure/B12106111.png)





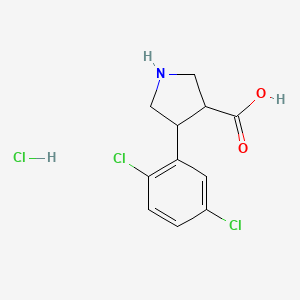
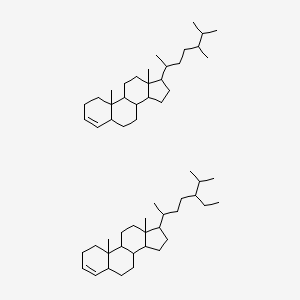
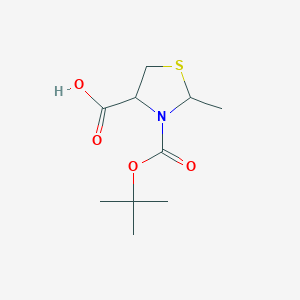
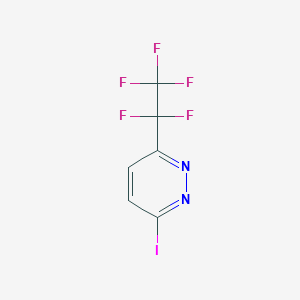

![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)
